molecular formula C26H28N4O3S B2922209 2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 536706-29-3

2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2922209
CAS No.: 536706-29-3
M. Wt: 476.6
InChI Key: GJVNFBDMGZDFQB-UHFFFAOYSA-N
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Description

2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound with a unique structure that combines elements of piperidine, pyrimidoindole, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Derivative: The synthesis begins with the preparation of the 2-ethylpiperidine derivative. This can be achieved through the alkylation of piperidine with ethyl bromide under basic conditions.

    Introduction of the Oxoethyl Group: The next step involves the introduction of the oxoethyl group. This can be done through the reaction of the piperidine derivative with an appropriate oxoethylating agent, such as ethyl chloroformate.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is introduced by reacting the oxoethylated piperidine derivative with a thiol compound, such as thiophenol, under basic conditions.

    Cyclization to Form the Pyrimidoindole Core: The final step involves the cyclization of the intermediate to form the pyrimidoindole core. This can be achieved through a condensation reaction with an appropriate aldehyde or ketone, followed by cyclization under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxoethyl group, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine, chlorine, or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted methoxyphenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of oncology and neurology.

    Pharmacology: It can be used as a lead compound for the development of new pharmacological agents targeting specific receptors or enzymes.

    Industrial Chemistry: The compound’s reactivity makes it useful for the synthesis of other complex organic molecules, which can be used in various industrial applications.

Mechanism of Action

The mechanism of action of 2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one lies in its combination of structural features from piperidine, pyrimidoindole, and methoxyphenyl groups. This unique structure may confer specific biological activities that are not observed in other similar compounds.

Properties

IUPAC Name

2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3S/c1-3-17-9-6-7-14-29(17)22(31)16-34-26-28-23-20-12-4-5-13-21(20)27-24(23)25(32)30(26)18-10-8-11-19(15-18)33-2/h4-5,8,10-13,15,17,27H,3,6-7,9,14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVNFBDMGZDFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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